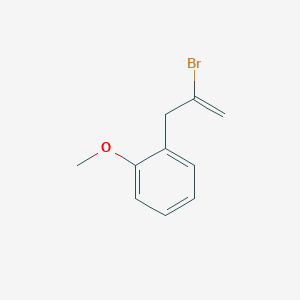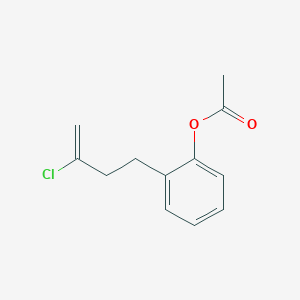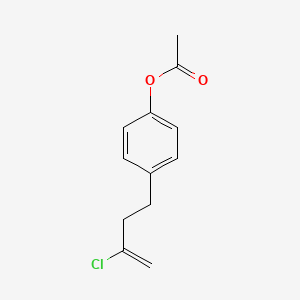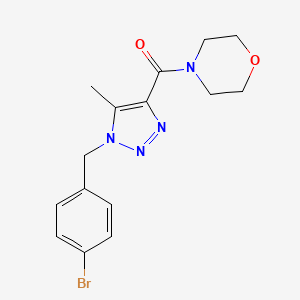![molecular formula C7H4BrIN2 B1290995 5-ブロモ-3-ヨード-1H-ピロロ[2,3-b]ピリジン CAS No. 757978-18-0](/img/structure/B1290995.png)
5-ブロモ-3-ヨード-1H-ピロロ[2,3-b]ピリジン
概要
説明
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic organic compound with the molecular formula C7H4BrIN2. It is a derivative of pyrrolo[2,3-b]pyridine, featuring bromine and iodine substituents at the 5 and 3 positions, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities .
科学的研究の応用
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other biological pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or photophysical properties.
作用機序
Target of Action
Similar compounds have been identified as potent inhibitors of the fibroblast growth factor receptor (fgfr) kinase. FGFR-mediated signaling pathways are crucial in various biological processes, including tissue development, angiogenesis, and tissue regeneration.
Mode of Action
It’s suggested that the 5-position of 1h-pyrrolo[2,3-b]pyridine is close to a certain residue (g485), and a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1h-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with g485 to improve the activity .
Biochemical Pathways
Result of Action
生化学分析
Biochemical Properties
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an intermediate in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. For instance, it has been reported to act as an inhibitor of certain kinases, thereby modulating signal transduction pathways. The compound’s interaction with enzymes such as kinases involves binding to the active site, leading to inhibition of enzyme activity and subsequent downstream effects on cellular signaling .
Cellular Effects
The effects of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . Additionally, it has been observed to induce apoptosis in certain cell types, further highlighting its potential as a therapeutic agent in cancer treatment .
Molecular Mechanism
At the molecular level, 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, leading to inhibition or activation of enzyme activity. For example, its interaction with kinases results in the inhibition of phosphorylation events, thereby disrupting signal transduction pathways . Furthermore, it can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound has been observed to exert minimal toxic effects while effectively inhibiting tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have also been observed, where a certain dosage is required to achieve significant biological activity .
Metabolic Pathways
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions such as oxidation and conjugation, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability and overall pharmacokinetic profile .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures starting from commercially available precursors. One common method includes the bromination and iodination of pyrrolo[2,3-b]pyridine derivatives. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product specifications .
化学反応の分析
Types of Reactions
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and catalysts.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to replace the halogen atoms.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used under inert atmosphere conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the pyrrolo[2,3-b]pyridine scaffold .
類似化合物との比較
Similar Compounds
- 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine substituents, which confer distinct reactivity and potential biological activity. This dual halogenation allows for versatile chemical modifications and the exploration of diverse chemical space in drug discovery and material science .
特性
IUPAC Name |
5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPGJYARDOQGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640102 | |
| Record name | 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757978-18-0 | |
| Record name | 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














